2-amino-6-[2]furyl-3H-pyrimidin-4-one
Description
2-Amino-6-[2]furyl-3H-pyrimidin-4-one is a pyrimidinone derivative characterized by a furan-2-yl substituent at position 6 and an amino group at position 2 of the pyrimidine ring. Its molecular formula is C₈H₇N₃O₂, with a molecular weight of 177.16 g/mol. The compound’s structure enables diverse biological and chemical interactions, particularly due to the electron-rich furan ring and hydrogen-bonding capabilities of the amino group.
Synthesis: Microwave-assisted synthesis is a prominent method for preparing this compound, offering advantages such as reduced reaction time (30–60 minutes), solvent-free conditions, and high yields (>85%) . Spectral data confirm its structure:
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-amino-4-(furan-2-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H7N3O2/c9-8-10-5(4-7(12)11-8)6-2-1-3-13-6/h1-4H,(H3,9,10,11,12) |
InChI Key |
NYIAZZJLYOPGMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=O)NC(=N2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and physicochemical properties of pyrimidinones are highly dependent on substituents at positions 2, 4, and 4. Below is a comparison of key analogs:
Key Observations :
- Electronic Effects: The furyl group in this compound enhances π-π stacking interactions, critical for binding to biological targets.
- Hydrogen Bonding: Amino groups at position 2 facilitate hydrogen bonding, as seen in the IR spectra of all analogs. However, compounds with extended side chains (e.g., furylmethylamino in ) exhibit reduced solubility in polar solvents compared to the parent furyl derivative .
Physicochemical Properties
Analysis :
- The lower LogP of this compound compared to chlorophenyl derivatives suggests better aqueous solubility, making it more suitable for pharmaceutical formulations .
- The hydroxyl group in 5-amino-2-ethyl-6-(2-hydroxyphenyl)-3H-pyrimidin-4-one enhances polarity but may increase susceptibility to metabolic oxidation.
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